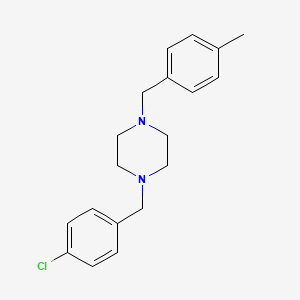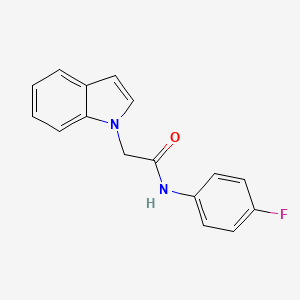![molecular formula C14H12N4O5 B5780358 N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide, also known as NPY-30, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation research, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. Specifically, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer growth. It has also been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to have a variety of biochemical and physiological effects in animal and cell culture models. In cancer cells, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of inflammation, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegeneration, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, one limitation is that N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in vivo.
Orientations Futures
Future research on N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide could focus on several areas, including:
1. Further elucidating the mechanism of action of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide, particularly in the context of cancer, inflammation, and neurodegeneration.
2. Developing more efficient synthesis methods for N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide that improve yield and purity.
3. Investigating the pharmacokinetics and pharmacodynamics of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in vivo, including its absorption, distribution, metabolism, and excretion.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in humans for various diseases.
5. Exploring the potential of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide as a lead compound for the development of novel therapeutics with improved efficacy and safety profiles.
In conclusion, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is a promising chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action, pharmacokinetics and pharmacodynamics, and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis method for N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide involves the reaction of 2-(4-nitrophenoxy)acetic acid with 3-aminopyridine in the presence of a coupling reagent. The resulting compound is then treated with an isocyanate to form the final product. This method has been optimized to produce high yields of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide with good purity.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c15-14(10-2-1-7-16-8-10)17-23-13(19)9-22-12-5-3-11(4-6-12)18(20)21/h1-8H,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFOZZLLNOXJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)

![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5780336.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)

![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
